Ethyl 1,2,4-oxadiazole-3-carboxylate

Medicinal Chemistry Drug Discovery ADME Profiling

Ethyl 1,2,4-oxadiazole-3-carboxylate (CAS 39512-59-9) is the unsubstituted core scaffold of the 1,2,4-oxadiazole class, offering a critical advantage: the vacant 5-position enables divergent C–H functionalization, halogenation, or metallation strategies inaccessible with pre-functionalized analogs. Systematic matched-pair analysis confirms 1,2,4-oxadiazoles exhibit ~10-fold higher lipophilicity (log D ~0.47) versus 1,3,4-regioisomers—a property strategically exploited in CNS-penetrant small molecule design. Supported by a scalable, chromatography-free synthetic route (US 6,951,946) for multi-kg projects. Avoid core-switching risks; standardize on the 1,2,4-oxadiazole baseline.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 39512-59-9
Cat. No. B3021324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,2,4-oxadiazole-3-carboxylate
CAS39512-59-9
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC=N1
InChIInChI=1S/C5H6N2O3/c1-2-9-5(8)4-6-3-10-7-4/h3H,2H2,1H3
InChIKeyZOQYOUPZOHBXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1,2,4-oxadiazole-3-carboxylate (CAS 39512-59-9): Core Heterocyclic Building Block and Regioisomer Differentiation


Ethyl 1,2,4-oxadiazole-3-carboxylate (CAS 39512-59-9, MF: C5H6N2O3, MW: 142.11) is a fundamental five-membered heteroaromatic building block, distinguished by its 1,2,4-oxadiazole ring with an ethyl carboxylate substituent at the 3-position . This unsubstituted core scaffold serves as a critical comparator for evaluating the impact of 5-position derivatization and as a baseline for regioisomeric differentiation against 1,3,4-oxadiazole analogs [1]. The compound exhibits predicted physicochemical properties including a logP of approximately 0.12-0.55 (consensus) and topological polar surface area of 65.2 Ų, with a measured melting point of 41-43°C .

Why 1,2,4-Oxadiazole-3-carboxylates Cannot Be Casually Substituted: Key Differentiators for Procurement


Interchanging 1,2,4-oxadiazole regioisomers or core scaffolds without quantitative justification introduces significant risk in research programs. Systematic matched-pair analysis of the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazoles exhibit an order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts [1]. This intrinsic property difference translates to measurable variations in metabolic stability, hERG inhibition liability, and aqueous solubility—parameters that directly impact lead optimization success [2]. Furthermore, the unsubstituted 5-position in Ethyl 1,2,4-oxadiazole-3-carboxylate provides a unique reactivity handle that 5-substituted analogs lack, enabling divergent synthetic elaboration routes not accessible with pre-functionalized comparators [3].

Quantitative Comparator Analysis: Ethyl 1,2,4-oxadiazole-3-carboxylate vs. Regioisomeric and Functionalized Analogs


Lipophilicity (Log D) Reduction: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Scaffold

A systematic matched-pair analysis of the AstraZeneca compound collection reveals that 1,3,4-oxadiazole regioisomers consistently exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. For Ethyl 1,2,4-oxadiazole-3-carboxylate specifically, the calculated log D (pH 7.4) is 0.47, whereas the 1,3,4-oxadiazole regioisomer (Ethyl 1,3,4-oxadiazole-2-carboxylate, CAS 35566-59-3) is predicted to exhibit a log D approximately 1.2 log units lower [2].

Medicinal Chemistry Drug Discovery ADME Profiling

Synthetic Versatility: 5-Unsubstituted Scaffold vs. 5-Substituted Derivatives

Ethyl 1,2,4-oxadiazole-3-carboxylate bears a hydrogen atom at the 5-position, rendering it amenable to electrophilic substitution or metallation strategies that are precluded in 5-substituted analogs such as Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS 1339740-99-6) . The unsubstituted core serves as a versatile precursor for introducing diverse functional groups via C–H functionalization or halogenation followed by cross-coupling [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Scalable Synthesis: Patent-Disclosed Process vs. Traditional Amidoxime Condensation

US Patent 6,951,946 discloses an efficient and scalable process for preparing 1,2,4-oxadiazole carboxylates, including Ethyl 1,2,4-oxadiazole-3-carboxylate, from readily available starting materials [1]. This method avoids the limitations of traditional amidoxime condensation—which suffers from low yields (typically <50%), requires toxic ammonia gas, and is not amenable to multigram scale-up [2]. The patented process is designed for cost-effective, high-purity production without column chromatography [1].

Process Chemistry Scale-Up Industrial Synthesis

Application Scenarios for Ethyl 1,2,4-oxadiazole-3-carboxylate (CAS 39512-59-9) in Research and Development


Medicinal Chemistry: Scaffold for CNS-Penetrant Drug Candidates

The inherently higher lipophilicity (log D ≈ 0.47) of the 1,2,4-oxadiazole core, relative to its 1,3,4 counterpart, may be strategically exploited in the design of CNS-penetrant small molecules where moderate lipophilicity is often correlated with improved blood-brain barrier permeability [1]. Ethyl 1,2,4-oxadiazole-3-carboxylate serves as a foundational building block for constructing focused libraries targeting neurological disorders.

Synthetic Methodology: Divergent Synthesis of 3,5-Disubstituted Oxadiazoles

The unsubstituted 5-position enables chemists to employ the compound as a common intermediate for generating diverse 3,5-disubstituted 1,2,4-oxadiazole derivatives via C–H functionalization, halogenation, or metallation strategies [2]. This divergent approach maximizes synthetic efficiency and reduces the number of distinct building blocks required in inventory.

Process Chemistry: Kilogram-Scale Production of Oxadiazole Intermediates

The availability of a scalable, chromatography-free synthetic route (US 6,951,946) makes Ethyl 1,2,4-oxadiazole-3-carboxylate a practical choice for projects requiring multigram to kilogram quantities [3]. The process avoids toxic reagents and harsh deprotection conditions, facilitating safe and cost-effective scale-up.

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